Erbium nitrate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Erbium nitrate hexahydrate is a chemical compound used primarily for research and development . It is not recommended for medicinal, household, or other uses .

Synthesis Analysis

Erbium nitrate can be synthesized by dissolving metallic erbium in nitric acid . Another method involves dissolving erbium oxide or hydroxide in nitric acid . A reaction of nitrogen dioxide with metallic erbium can also result in the formation of erbium nitrate .Molecular Structure Analysis

The molecular formula for Erbium nitrate hexahydrate is H12ErNO9 . It has an average mass of 337.354 Da and a monoisotopic mass of 335.980408 Da .Chemical Reactions Analysis

The hydrated erbium nitrate thermally decomposes to form ErONO3 and then to erbium oxide . This reaction is significant in the chemical properties of erbium nitrate .Physical And Chemical Properties Analysis

Erbium (III) nitrate forms pink hygroscopic crystals . It forms crystalline hydrates of the composition . Both erbium (III) nitrate and its crystalline hydrate decompose on heating . It dissolves in water and EtOH .Applications De Recherche Scientifique

Synthesis of Nanocrystalline Erbium Vanadate (ErVO4)

- Scientific Field : Materials Science

- Application Summary : Erbium nitrate hexahydrate is used in the synthesis of nanocrystalline erbium vanadate (ErVO4), a material with potential applications in various fields, including catalysts, polarizers, laser host materials, and phosphors .

- Method of Application : The compound is synthesized via the co-precipitation method by using erbium nitrate hexahydrate and NH4VO3 in water. Three surfactants such as polyethylene glycol, sodium dodecyl sulfate, and cetyltrimethyl ammonium bromide were used to investigate their effects on the morphology and particle size of ErVO4 nanoparticles .

- Results or Outcomes : The synthesized nanoparticles indicated a paramagnetic behavior at room temperature. The photocatalytic degradations of methyl orange under ultraviolet light irradiation were carried out to evaluate the catalytic properties of nanocrystalline erbium vanadate ErVO4 .

Preparation of Metallic Erbium

- Scientific Field : Inorganic Chemistry

- Application Summary : Erbium nitrate hexahydrate is used to obtain metallic erbium .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of metallic erbium .

Use as a Chemical Reagent

- Scientific Field : Analytical Chemistry

- Application Summary : Erbium nitrate hexahydrate is used as a chemical reagent .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the use of erbium nitrate hexahydrate as a reagent in various chemical reactions .

Production of Ultra High Purity Compounds

- Scientific Field : Materials Science

- Method of Application : The specific method of application is not mentioned in the source .

Production of Nanoscale Materials

- Scientific Field : Nanotechnology

- Application Summary : Erbium nitrate hexahydrate is used as a precursor for the production of certain catalyst and nanoscale materials, including nanoparticles and nanopowders .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of nanoscale materials .

Production of Ultra High Purity Erbium (III) Nitrate Hexahydrate

- Scientific Field : Materials Science

- Method of Application : The specific method of application is not mentioned in the source .

Production of Nanoscale Elemental Powders and Suspensions

- Scientific Field : Nanotechnology

- Application Summary : Erbium nitrate hexahydrate is used as a precursor for the production of nanoscale elemental powders and suspensions .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of nanoscale elemental powders and suspensions .

Safety And Hazards

Erbium nitrate hexahydrate should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

erbium(3+);trinitrate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVNCWLEGIRSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

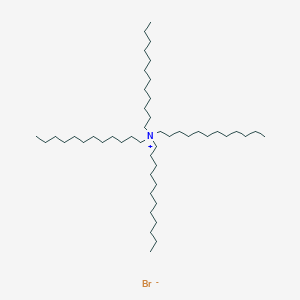

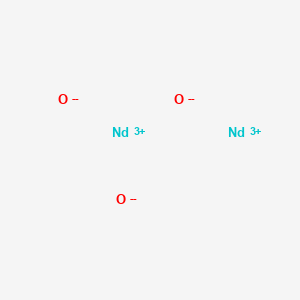

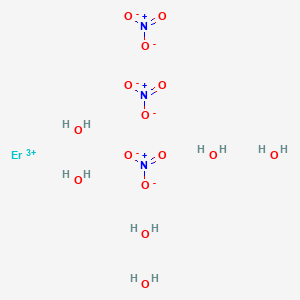

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH12N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158935 |

Source

|

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium nitrate hexahydrate | |

CAS RN |

13476-05-6 |

Source

|

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.